3-(Tert-butylsulfonyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidine
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Description
3-(Tert-butylsulfonyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C15H21Cl2NO4S2 and its molecular weight is 414.36. The purity is usually 95%.
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Scientific Research Applications
Organocatalysis and Michael Addition Reactions
4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether is a highly efficient bifunctional organocatalyst for asymmetric Michael addition reactions. This catalyst leads to syn-selective adducts with excellent yields, high diastereoselectivities, and excellent enantioselectivities. The study emphasizes the importance of the trans-configuration relationship between bulky groups and the sulfonamido group on the pyrrolidine ring for achieving high yield and stereoselectivity (Wang et al., 2009).
Synthesis of Heterocyclic Compounds
Research into the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of 6-amino-3-keto sulfones demonstrates the utility of N-protected -amino aldehydes as precursors. This method provides an efficient way to generate both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds, showcasing the versatility of sulfone-based compounds in synthesizing complex organic structures (Benetti et al., 2002).
Electrolyte Research in Li/S Batteries
The study on N-Methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide as an electrolyte in Li/S cells highlights its role in improving thermal stability and ionic conductivity. This mixture shows good compatibility with Li metal and enhances charge/discharge cyclability, indicating the potential of sulfone and pyrrolidine derivatives in advanced battery technologies (Shin & Cairns, 2008).
Catalysis and Synthesis of Pyrrolidin-3-ones
Gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides offers a reliable method for accessing chiral pyrrolidin-3-ones. This approach combines chiral tert-butylsulfinimine chemistry and gold catalysis, underlining the synthetic utility of sulfonamide and pyrrolidine structures in creating valuable compounds (Shu et al., 2014).
Properties
IUPAC Name |
3-tert-butylsulfonyl-1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO4S2/c1-10-7-14(13(17)8-12(10)16)24(21,22)18-6-5-11(9-18)23(19,20)15(2,3)4/h7-8,11H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAQGHDJRKRFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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